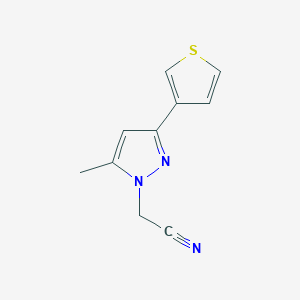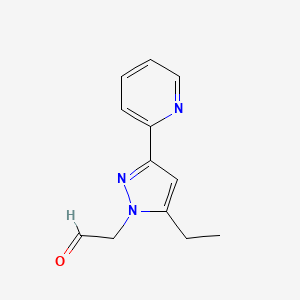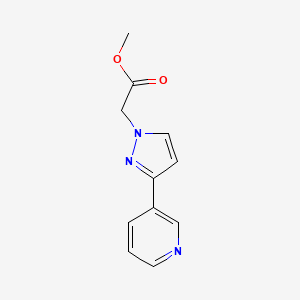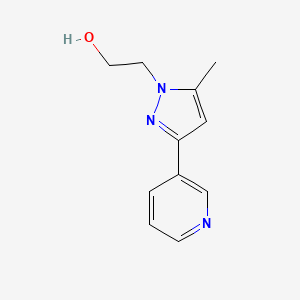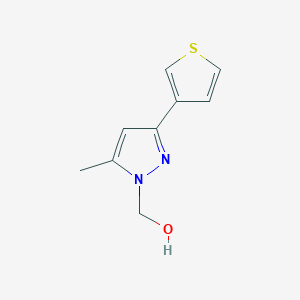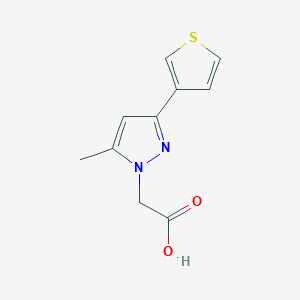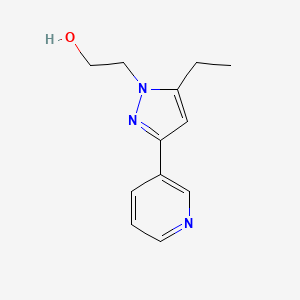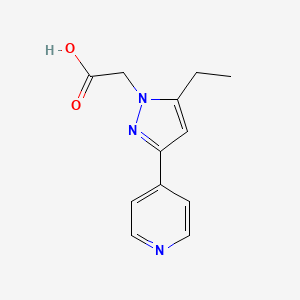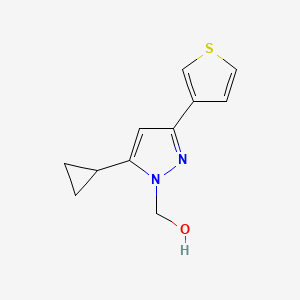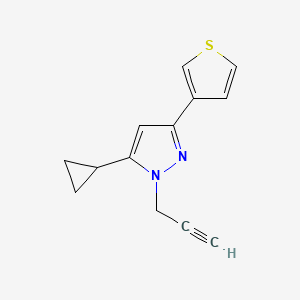
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine is an intriguing chemical compound known for its diverse applications in both research and industry. This compound consists of a thiophene ring and a pyrazole ring connected via a propylamine linker. These structural components confer unique reactivity and potential biological activities to the molecule.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine serves as a building block for constructing complex molecules, useful in material science and catalysis research.
Biology
Biologically, this compound is explored for its potential pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for therapeutic potential against various diseases, including cancer and inflammatory disorders.
Industry
Industrially, it finds applications in developing new materials with unique electronic properties, such as organic semiconductors.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine typically involves multiple steps One common approach starts with the formation of the pyrazole ring through cyclization reactions involving suitable precursors such as hydrazines and 1,3-dicarbonyl compounds Subsequently, the thiophene ring can be introduced through cross-coupling reactions like Suzuki or Heck coupling, using thiophene derivatives
Industrial Production Methods
On an industrial scale, the production of this compound may employ continuous flow synthesis for increased efficiency and scalability. Optimized conditions involving catalysts and reagents are crucial to enhance yield and purity. Typical reaction parameters include controlled temperatures, solvent systems, and reaction times to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, such as:
Oxidation: : Can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction reactions can target nitro groups or other reducible functional groups within the compound.
Substitution: : The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Methanol, dichloromethane, dimethyl sulfoxide.
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, amine derivatives, and potentially heterocyclic compounds with modifications on the thiophene or pyrazole rings.
Comparaison Avec Des Composés Similaires
When comparing 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine with similar compounds, several unique features stand out:
Thiophene derivatives: : Such as 3-(2-thiophenyl)-1-propylamine, which lacks the pyrazole ring and therefore has different reactivity and applications.
Pyrazole derivatives: : Compounds like 1-phenyl-3-(propylamino)pyrazole, which do not have the thiophene ring, demonstrating different biological activities and synthetic utility.
Similar Compounds
3-(2-Thiophenyl)-1-propylamine
1-Phenyl-3-(propylamino)pyrazole
3-(Thiophen-2-yl)-1H-pyrazole
In essence, this compound stands out for its multifaceted applications and distinctive reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
3-(4-thiophen-2-ylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFLSPYSRZSMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


